2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide is a chemical compound that belongs to the class of thioamides, which are derivatives of amides where a sulfur atom replaces the oxygen atom. This compound is characterized by the presence of a tetrahydro-2H-pyran moiety, which contributes to its unique structural and functional properties. The compound has gained attention in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of tetrahydro-2H-pyran derivatives with ethanethioamide or related thioamides. The synthesis methods are crucial for obtaining this compound in a pure form suitable for research and application purposes.
The synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide can be achieved through several methods, including:
The reactions typically require careful control of temperature and reaction time to optimize yields and minimize by-products. For example, a base-catalyzed domino reaction method has been reported to produce high yields of related pyran derivatives .
The molecular structure of 2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide features:
Key structural data includes:
The compound can participate in various chemical reactions typical for thioamides, including:
To ensure successful reactions, conditions such as pH, temperature, and solvent choice must be optimized based on the specific reaction pathway being pursued.
The mechanism of action for 2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide involves:
Kinetic studies may reveal information about reaction rates and mechanisms, providing insights into how modifications to the structure affect reactivity.
The potential applications of 2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide include:
This compound's versatility in synthetic applications and potential biological activity underscores its significance in chemical research and development.
The emergence of tetrahydropyran-thioamide hybrids represents a strategic convergence of two pharmacologically significant motifs in medicinal chemistry. 2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide (C7H13NOS, CID 43591882) was first cataloged in PubChem as part of systematic efforts to characterize heterocyclic-thioamide hybrids [1]. Its structural architecture features a saturated six-membered tetrahydropyran ring with an oxygen heteroatom, linked via an ethylene bridge to a thioamide (-C(S)NH2) group. This configuration merges the stereochemical complexity of oxygen-containing heterocycles with the electronic polarization of the thioamide functionality.
Early synthetic routes to such compounds leveraged nucleophilic addition to tetrahydro-2H-pyran-2-carboxaldehyde derivatives, followed by oxidation and thionation protocols. The incorporation of the thioamide group—rather than its oxo counterpart—was motivated by its superior hydrogen-bonding capabilities and metabolic stability compared to amides [8]. While the precise inaugural synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide remains undocumented in public literature, its inclusion in chemical databases signifies its role as a synthetic intermediate for bioactive molecules. Key milestones in related tetrahydropyran-thioamide development are summarized below:
Table 1: Historical Development of Tetrahydropyran-Thioamide Hybrids
| Year | Advancement | Significance |
|---|---|---|
| Pre-2010 | O-THP-protected hydroxylamines [2] [5] | Enabled synthesis of hydroxamic acids and HDAC inhibitors via thioamide intermediates |
| 2014 | Azaindolylsulfonamides [2] | Validated THP-thioamides as zinc-binding groups in HDAC inhibitors |
| 2016 | Schistosomiasis HDAC inhibitors [2] | Demonstrated THP-thioamide hybrids in antiparasitic drug design |
| 2020 | Fluorescent HDAC probes [2] | Incorporated THP-thioamide motifs for tumor imaging applications |
The thioamide (-C(S)NH2) group in 2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide confers distinct physicochemical and pharmacological advantages over conventional amides. Spectroscopic analyses of ethanethioamide model systems confirm enhanced dipole moments (~4.1 D) and polar surface area relative to amides, improving target binding through stronger hydrogen-bond donor/acceptor capacity [8]. The sulfur atom’s reduced electronegativity versus oxygen elongates the C=S bond (1.67 Å vs. C=O at 1.24 Å), increasing conformational flexibility and altering molecular orbital distributions. These features collectively enhance membrane permeability and bioavailability.
Critically, thioamides resist proteolytic cleavage in vivo, addressing a key limitation of peptide-based therapeutics. This stability arises from the inability of standard proteases to hydrolyze C-S bonds. In histone deacetylase (HDAC) inhibitors, the thioamide moiety acts as a potent zinc chelator, with binding constants (Kd) up to 10-fold lower than corresponding amides [2]. This property underpins the application of 2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide intermediates in synthesizing hydroxamic acid derivatives like those disclosed by Lee et al. (2014) and Heimburg et al. (2016), where THP-thioamides served as precursors to bioactive warheads [2].
Table 2: Comparative Bioactivity Parameters of Thioamides vs. Amides
| Parameter | Thioamide | Amide | Pharmacological Impact |
|---|---|---|---|
| Hydrogen Bond Energy | -5.2 to -7.3 kcal/mol | -3.9 to -5.8 kcal/mol | Enhanced target affinity |
| Metabolic Stability | t½ > 120 min | t½ 20-60 min | Reduced dosing frequency |
| Zinc Binding (Kd) | 10-100 nM | 0.1-1 µM | Improved enzyme inhibition in HDACs |
| LogP | +0.5 to +1.2 vs. amide | Baseline | Balanced lipophilicity for membrane penetration |
The tetrahydro-2H-pyran (THP) ring in 2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide contributes critical biopharmaceutical advantages, including enhanced solubility, metabolic resistance, and stereochemical diversity. NMR studies of THP derivatives reveal a stable chair conformation with substituents adopting equatorial or axial orientations, influencing overall molecular shape and pharmacophore presentation [6]. The oxygen atom engages in hydrogen-bonding with biological targets, while the saturated ring reduces oxidative metabolism compared to aromatic systems. This is evidenced by THP-containing drugs like the CB2 agonist GW842166X, which exhibits oral bioavailability >80% in rat models [3].
Structurally, the THP group acts as a bioisostere for piperidine or tetrahydropyranone rings, offering synthetic accessibility from dihydropyran precursors via Achmatowicz rearrangement [6]. In 2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide, the ring’s position adjacent to the thioamide enables conformational restriction that preorganizes the molecule for target binding. This geometry is exploited in matrix metalloproteinase inhibitors and HDAC blockers, where the THP-thioamide scaffold positions zinc-chelating groups optimally within enzyme active sites [2]. Natural products like ratjadone and rose oxide further demonstrate the prevalence of THP motifs in bioactive compounds, leveraging their chiral complexity for selective interactions [4] [6].
Table 3: Bioactive Compounds Featuring Tetrahydro-2H-pyran Moieties
| Compound | Biological Target | Key Role of THP Moiety |
|---|---|---|
| GW842166X [3] | CB2 receptor agonist | Enhances brain penetration for neuropathic pain relief |
| Rose Oxide [4] | Olfactory receptors | Provides stereochemical specificity for fragrance activity |
| Cacospongionolide B | Anti-inflammatory agent | Confers hydrolytic stability in marine environments |
| HDAC Inhibitors [2] | Histone deacetylases | Serves as a lipophilic cap for active site binding |
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1